Methyl 2,3-dibromobutanoate
Overview
Description
Methyl 2,3-dibromobutanoate is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol . It is a dibromo derivative of methyl butanoate and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dibromobutanoate can be synthesized from trans-Methyl crotonate through bromination. The reaction typically involves the addition of bromine (Br2) to the double bond of trans-Methyl crotonate in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination: The compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to form the corresponding butanoate derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Products include substituted butanoates.
Elimination: Products include alkenes.
Reduction: Products include butanoate derivatives.
Scientific Research Applications
Methyl 2,3-dibromobutanoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in biochemical studies to investigate enzyme-substrate interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-dibromobutanoate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromobutanoate
- Methyl 3-bromobutanoate
- Ethyl 2,3-dibromobutanoate
Uniqueness
Methyl 2,3-dibromobutanoate is unique due to the presence of two bromine atoms on adjacent carbon atoms, which allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis compared to its mono-brominated counterparts .
Properties
IUPAC Name |
methyl 2,3-dibromobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABGKCAIPKECQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282269 | |
Record name | methyl 2,3-dibromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-24-9 | |
Record name | NSC25304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,3-dibromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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